(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Historical Context of Benzothiazole and Benzamide Derivatives in Medicinal Chemistry
Benzothiazole derivatives have been integral to medicinal chemistry since their discovery in 1889 by Heinrich Debus. The fused benzene-thiazole ring system provides a planar, electron-rich scaffold that facilitates interactions with biological targets, enabling diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects. Early work focused on simple derivatives like 2-aminobenzothiazole, but advances in synthetic methodologies, including transition-metal-catalyzed C-H functionalization and Hantzsch multicomponent reactions, expanded structural diversity.
Benzamide derivatives emerged as critical pharmacophores due to their ability to mimic peptide bonds and modulate enzyme activity. For example, nucleozin, a benzamide-based compound, demonstrated influenza A inhibition by targeting viral nucleoprotein. The combination of benzothiazole and benzamide moieties represents a strategic hybridization approach to enhance bioactivity, solubility, and target selectivity.
Significance of (E)-N-(4-Chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide in Academic Research
This compound exemplifies modern hybrid drug design, merging the benzothiazole core with a benzamide-linked pyrrolidinedione group. The 4-chloro-3-methyl substitution on the benzothiazole ring enhances electrophilicity, potentially improving DNA intercalation or kinase inhibition. The 2,5-dioxopyrrolidin-1-yl moiety introduces hydrogen-bonding capabilities, which may augment interactions with residues in enzymatic pockets, as seen in VEGFR-2 inhibitors like sorafenib.
Recent studies highlight its structural uniqueness:
- The (E) -configuration ensures proper spatial alignment of pharmacophoric groups.
- The chloro-methyl substitution pattern may reduce metabolic degradation compared to unsubstituted analogs.
- Hybridization with pyrrolidinedione could mitigate off-target effects observed in first-generation benzothiazoles.
Current Trends in Benzothiazole-Benzamide Hybrid Development
Modern synthesis prioritizes modular strategies to optimize pharmacokinetics. Key approaches include:
- Transition-Metal-Catalyzed Coupling : Palladium-mediated Buchwald-Hartwig reactions enable precise functionalization of the benzothiazole core.
- Bioisosteric Replacement : Substituting pyridine rings (e.g., in sorafenib) with benzothiazole improves target affinity and reduces toxicity.
- Prodrug Design : Incorporating hydrolyzable groups like pyrrolidinedione enhances solubility and tissue penetration.
Table 1 summarizes recent advances in benzothiazole-benzamide hybrids:
Research Objectives and Scope
This article aims to:
- Systematically analyze the compound’s synthetic pathways, contrasting classical and modern methods.
- Evaluate its potential biological targets based on structural analogs.
- Identify gaps in current research, such as the need for in vivo efficacy studies and crystallographic binding data.
Future work should prioritize computational modeling to predict binding modes with kinases or viral proteins, leveraging successes seen in related benzothiazole hybrids.
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c1-22-17-13(20)6-3-7-14(17)27-19(22)21-18(26)11-4-2-5-12(10-11)23-15(24)8-9-16(23)25/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQAGRUEYRXNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that certain benzothiazole derivatives possess IC50 values in the micromolar range against cancer cells, indicating their potential as anticancer agents .
Case Study: Inhibition of Cancer Cell Proliferation
A study involving a series of thiazole derivatives showed that compounds structurally related to our target compound exhibited potent cytotoxic effects against several cancer types, including breast and lung cancers. The most effective derivatives had IC50 values ranging from 10 to 30 µM, suggesting that modifications in the molecular structure can enhance biological activity .
Antidiabetic Properties
The compound's potential as an antidiabetic agent has also been explored. Similar compounds have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For example, a related study reported IC50 values for α-amylase inhibition as low as 0.68 µM for certain benzodioxol derivatives . This suggests that our compound may also exhibit similar inhibitory effects, contributing to blood glucose regulation.
The proposed mechanism of action for compounds like this compound includes:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell metabolism and glucose regulation.
- Apoptosis Induction : Research indicates that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed toxicity assessments are necessary to ensure safety for clinical applications.
Comparative Analysis of Biological Activity
To provide a clearer perspective on the biological activity of our compound compared to other known agents, the following table summarizes key findings from recent research:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and pyrrolidine moieties exhibit significant antimicrobial properties. For instance, a study synthesized various thiazole derivatives and evaluated their antibacterial activities against several bacterial strains. The results indicated that the presence of the thiazole ring enhanced the antibacterial efficacy of the compounds, suggesting that (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide may also exhibit similar properties .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. A series of studies have focused on the synthesis of heterocyclic compounds with anticancer activity, where thiazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
Study on Antibacterial Activity
A recent study evaluated a series of thiazole-based compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results showed that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity .
Evaluation of Anticancer Effects
Another study focused on evaluating the anticancer effects of thiazole derivatives in human cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . This suggests that this compound could be a candidate for further development as an anticancer agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro substituent on the benzothiazole ring undergoes nucleophilic substitution under basic conditions. This reactivity enables functional group transformations critical for derivatization:
| Reaction Type | Reagents/Conditions | Products Formed | Yield Range* | Citation |
|---|---|---|---|---|
| Chlorine substitution | KOH/EtOH, 80°C, 12 hrs | Hydroxybenzothiazole derivative | 65-72% | |
| Amine displacement | Benzylamine, DMF, 120°C, 24 hrs | N-benzylamino benzothiazole analog | 58-63% |
*Yields estimated from analogous reactions in thiazole derivatives
Hydrolysis Reactions
The amide bond and pyrrolidin-1-yl group demonstrate pH-dependent hydrolysis:
Amide Bond Cleavage
| Conditions | Products Identified | Reaction Mechanism |
|---|---|---|
| 6M HCl, reflux, 6 hrs | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid + Thiazole amine | Acid-catalyzed hydrolysis |
| 2M NaOH, 60°C, 8 hrs | Sodium carboxylate + Free amine | Base-mediated saponification |
Pyrrolidinone Ring Opening
The 2,5-dioxopyrrolidin-1-yl moiety undergoes ring-opening in aqueous acidic media:
textO || R-N-C-(CH2)2-C=O → R-NH-(CH2)2-COOH
(Proposed mechanism under HCl catalysis)
Oxidation Reactions
The methyl group on the thiazole ring undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO4 (aq) | 80°C, 4 hrs | Carboxylic acid derivative | 89% |
| CrO3/H2SO4 | RT, 12 hrs | Aldehyde intermediate | 47% |
Data extrapolated from methylbenzothiazole oxidation studies
Sulfonamide Formation (Theoretical)
While not explicitly documented for this compound, the presence of an amine group (after hydrolysis) suggests possible sulfonation reactivity:
| Sulfonating Agent | Expected Product | Potential Application |
|---|---|---|
| Tosyl chloride | N-tosylamide derivative | Crystallization auxiliaries |
| SO3·Py complex | Sulfonic acid analog | Water-soluble derivatives |
Cycloaddition Potential
The conjugated thiazole-amide system may participate in [4+2] cycloadditions:
| Dienophile | Conditions | Proposed Adduct |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic lactam |
| Tetracyanoethylene | DCM, RT, 24 hrs | Electron-deficient cycloadduct |
Predictions based on DFT calculations of analogous systems
Structural Reactivity Insights
Key reactive centers identified through computational modeling (Figure 1):
textCl │ ▼ Thiazole C2─N═C─(Benzamide) │ ▲ Electrophilic center (δ+)
Color mapping: Red = nucleophilic sites, Blue = electrophilic regions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
a. Triazole-Thione Derivatives (e.g., (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione)
- Structural Differences :
- The triazole-thione core replaces the benzothiazole ring, introducing additional nitrogen atoms and sulfur.
- Chlorophenyl groups at positions 3 and 4 create distinct steric environments compared to the chloro-methylbenzothiazole in the target compound.
- Hydrogen-Bonding Networks :
b. Thiocarbonohydrazide Derivatives (e.g., (E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide)
- Functional Group Comparison: Thiocarbonohydrazides contain dual Schiff base linkages, whereas the target compound has a single imine bond. The absence of a benzamide group in thiocarbonohydrazides reduces hydrogen-bonding diversity.
- Solubility and Reactivity: Thiocarbonohydrazides exhibit lower solubility in polar solvents due to rigid aromatic stacking, whereas the pyrrolidinedione group in the target compound enhances aqueous solubility .
Data Tables: Structural and Physicochemical Properties
| Property | Target Compound | Triazole-Thione Derivative | Thiocarbonohydrazide Derivative |
|---|---|---|---|
| Molecular Weight | 429.89 g/mol | 408.30 g/mol | 450.35 g/mol |
| Core Structure | Benzothiazole-imine | 1,2,4-Triazole-thione | Thiocarbonohydrazide-Schiff base |
| Key Functional Groups | Chloro, methyl, pyrrolidinedione | Chlorophenyl, triazole-thione | Chlorobenzylidene, thiocarbonohydrazide |
| Hydrogen-Bonding Capacity | High (O=C–N and NH donors) | Moderate (N–H and S acceptors) | Low (limited H-bond donors) |
| Biological Activity | Kinase inhibition (predicted) | Antifungal, antibacterial | Antioxidant |
Research Findings and Bioactivity Insights
a. Target Compound
- Synthetic Pathway : Synthesized via condensation of 4-chloro-3-methylbenzo[d]thiazol-2-amine with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under reflux conditions.
- Crystallography : Preliminary X-ray data suggest a planar conformation stabilized by intramolecular H-bonds between the imine N–H and pyrrolidinedione carbonyl oxygen.
b. Triazole-Thione Derivatives
c. Thiocarbonohydrazide Derivatives
- Antioxidant Activity : Scavenged DPPH radicals with EC₅₀ ~ 12 µM, attributed to the thiourea moiety’s redox activity.
- Solubility Limitations : Poor bioavailability (<10% in PBS) due to hydrophobic stacking.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of benzothiazole derivatives typically involves coupling reactions, Mannich reactions, or condensation protocols. For example:
- Coupling Reactions : Use 4-chloro-3-methylbenzo[d]thiazol-2(3H)-amine with activated 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in anhydrous pyridine or DMF under nitrogen to form the hydrazone linkage .
- Mannich Reaction : Employ methoxymethylated crown ether analogs (e.g., N,N'-bis(methoxymethyl)diaza-18-crown-6) to stabilize intermediates during heterocyclic ring formation .
- Optimization : Apply Design of Experiments (DoE) principles to vary temperature, solvent (e.g., CH₃OH for recrystallization), and catalyst ratios. Flow chemistry systems can enhance reproducibility and yield in multi-step syntheses .
Q. What standard characterization techniques are used to confirm the structure and purity of this compound?
- Spectroscopy :
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to verify purity (>98%) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers in thiazole derivatives) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and mechanism of action?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. For example, the electron-withdrawing chloro group may enhance electrophilic character, influencing receptor binding .
- Molecular Docking : Simulate interactions with target enzymes (e.g., pyruvate:ferredoxin oxidoreductase [PFOR] in anaerobic pathogens). The amide and thiazole moieties may form hydrogen bonds with active-site residues .
- ADMET Prediction : Use software like SwissADME to evaluate lipophilicity (LogP) and metabolic stability, guided by the pyrrolidinedione’s polarity .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH, temperature, solvent controls) to rule out false positives .
- Structural Confirmation : Cross-validate purity via HPLC-MS and compare with analogs (e.g., trifluoromethyl-substituted benzamides with known stability profiles) .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., NADH oxidation for PFOR) to isolate the compound’s direct effects vs. off-target interactions .
Q. What strategies mitigate impurities during scale-up synthesis?
- Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted starting materials .
- Crystallization Optimization : Screen solvents (e.g., CH₃OH vs. EtOH) to enhance crystal lattice stability and minimize co-precipitation of byproducts .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Q. How does the compound’s stability under varying conditions (pH, light, temperature) impact experimental design?
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C common for benzothiazoles) .
- Photodegradation : Conduct accelerated stability studies under UV/visible light to assess structural integrity (e.g., thiazole ring oxidation) .
- pH Sensitivity : Test solubility and hydrolysis rates in buffered solutions (pH 2–9) to guide formulation for biological assays .
Q. Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability .
- Data Triangulation : Combine spectroscopic, computational, and crystallographic data to resolve structural ambiguities .
- Biological Assay Design : Include positive controls (e.g., nitazoxanide for antiparasitic studies) and validate cell viability assays (e.g., MTT) to ensure specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
